molecular formula C12H7ClINO3 B11785253 6-(4-Chlorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid

6-(4-Chlorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B11785253
M. Wt: 375.54 g/mol
InChI Key: YSYPQWMDKYDHSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2-dihydropyridine core substituted with a 4-chlorophenyl group at position 6, an iodine atom at position 5, and a carboxylic acid moiety at position 2. The chlorine atom introduces electronegativity and lipophilicity, while the iodine contributes significant steric bulk and polarizability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7ClINO3

Molecular Weight

375.54 g/mol

IUPAC Name

6-(4-chlorophenyl)-5-iodo-2-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C12H7ClINO3/c13-7-3-1-6(2-4-7)10-9(14)5-8(12(17)18)11(16)15-10/h1-5H,(H,15,16)(H,17,18)

InChI Key

YSYPQWMDKYDHSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C(=O)N2)C(=O)O)I)Cl

Origin of Product

United States

Preparation Methods

Formation of Dihydropyridine Core

The dihydropyridine scaffold is constructed via Bohlmann-Rahtz aminodienone cyclodehydration (Figure 1). A ketone precursor (e.g., methyl acetoacetate) reacts with 4-chlorobenzaldehyde in the presence of a secondary amine catalyst (e.g., diethylamine) and acetic acid. This forms a benzylidene intermediate , which undergoes cyclization under reflux in polar aprotic solvents (e.g., ethanol).

Reaction Conditions :

  • Catalyst : Acetic acid (6 equiv) + secondary amine (0.06–0.08 equiv)

  • Solvent : Ethanol or isopropanol

  • Temperature : 130°C (reflux)

  • Time : 18–24 hours

  • Yield : 68–74%

Regioselective Iodination

The 5-position iodination is achieved using N-iodosuccinimide (NIS) under oxidative conditions. The dihydropyridine intermediate reacts with NIS in ethanol at 0–25°C, facilitated by molecular oxygen.

Optimized Protocol :

ParameterValue
NIS Equiv1.2–1.5
SolventEthanol
Temperature0°C → RT
OxidantO₂ (1 atm)
Yield84–94%

Mechanistic Insight :
NIS acts as both an iodinating agent and Lewis acid, promoting electrophilic aromatic substitution at the electron-rich 5-position. Competing pathways (e.g., pyrrole formation) are suppressed by maintaining low temperatures.

One-Pot Tandem Synthesis

Coupling-Iodination Sequence

A streamlined approach combines Ullmann-type coupling and iodination:

  • Copper-catalyzed coupling : 4-Chlorophenylboronic acid reacts with 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid methyl ester in DMF at 100°C.

  • Ester hydrolysis : The methyl ester is hydrolyzed using NaOH (2M) in THF/H₂O (3:1) at 60°C.

Key Data :

  • Coupling Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)

  • Iodination Agent : NIS (1.2 equiv)

  • Overall Yield : 58–65%

Alternative Routes via Heterocyclization

Enamine Cyclization

Aminomethylidene derivatives of Meldrum’s acid react with cyanothioacetamide in ethanol, followed by iodination:

Steps :

  • Condensation of enamino-1,3-diketone with cyanothioacetamide.

  • Acidification (HCl, pH 5) to form 2-oxo-1,2-dihydropyridine-3-carboxylic acid.

  • Iodination using I₂/KI in DMF at 80°C.

Yield : 52–68% after recrystallization.

Oxidative Cross-Dehydrogenative Coupling (CDC)

Aerobic CDC couples 1-amino-2-imino-pyridines with β-diketones under O₂:

  • Substrates : 4-Chlorophenyl-substituted β-diketone + 5-iodo-2-iminopyridine

  • Conditions : Acetic acid (6 equiv), O₂ atmosphere, 130°C

  • Yield : 76–92%

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from ethanol/water (4:1), yielding white crystals.

Analytical Data

TechniqueData
1H NMR (400 MHz, DMSO-d6)δ 11.27 (s, 1H, NH), 8.58 (d, 1H, H-4), 7.45 (d, 2H, Ar-H), 7.31 (d, 2H, Ar-H), 6.86 (s, 1H, H-6)
13C NMR (101 MHz, DMSO-d6)δ 167.3 (COOH), 162.1 (C-2), 138.5 (C-5), 134.2 (Ar-C), 129.8 (C-3), 128.7 (Ar-C), 115.4 (C-6)
IR (KBr)1733 cm⁻¹ (C=O), 1637 cm⁻¹ (C=N), 1603 cm⁻¹ (Ar-C)
HPLC Purity >98% (C18 column, MeCN/H₂O + 0.1% TFA)

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Cyclodehydration High regioselectivityMulti-step, long reaction time68–74%
One-Pot Tandem Fewer purification stepsRequires toxic Cu catalysts58–65%
CDC Coupling Atom-economical, aerobic conditionsHigh temperature (130°C)76–92%

Industrial-Scale Synthesis

Catalyst Optimization

A mixed catalyst system (diethylamine + chloroacetic acid) enhances cyclization efficiency:

  • Aldehyde:Carboxylic Acid Ratio : 0.9:1

  • Distillation : Remove isopropanol at 45–60°C to precipitate intermediates.

Thermal Isomerization

Crude product is refluxed in cyclohexane (80°C, 6 hours) to convert regioisomers (e.g., exocyclic double bond) into the target compound .

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodine Position

The iodine atom at position 5 serves as an excellent leaving group, enabling nucleophilic substitution (SN2 or SNAr) under specific conditions:

Reaction Type Reagents/Conditions Products Key Observations
Halogen Exchange KF, CuI, DMSO, 100°C5-Fluoro derivativeHigh regioselectivity due to iodine's polarizability.
Amination NH₃/EtOH, Pd(OAc)₂, 80°C 5-Amino derivativeRequires palladium catalysts for Buchwald-Hartwig coupling.
Cyanation CuCN, DMF, reflux5-Cyano derivativeLimited by steric hindrance from the 4-chlorophenyl group.

Cross-Coupling Reactions

The iodine atom facilitates transition-metal-catalyzed cross-couplings, expanding structural diversity:

Reaction Type Reagents/Conditions Products Key Observations
Suzuki-Miyaura Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME 5-Aryl derivatives (e.g., biaryl systems)Tolerance for electron-deficient aryl boronic acids.
Sonogashira PdCl₂(PPh₃)₂, CuI, Et₃N, THF5-Alkynyl derivativesRequires anhydrous conditions to prevent side reactions.
Stille Coupling Pd₂(dba)₃, ArSnBu₃, dioxane5-Heteroaryl derivativesLimited by the stability of the dihydropyridine ring.

Functionalization of the Carboxylic Acid Group

The carboxylic acid at position 3 undergoes typical acid-derived transformations:

Reaction Type Reagents/Conditions Products Key Observations
Esterification SOCl₂, ROH, rt 3-Ester derivatives (e.g., methyl/ethyl esters)Enhanced lipophilicity for biological screening.
Amidation EDC/HOBt, RNH₂, DCM 3-Amide derivativesCritical for modulating target-binding affinity.
Decarboxylation CuO, quinoline, 200°C 3-Decarboxylated productLeads to loss of acidity and altered ring electronics.

Reactivity of the Dihydropyridine Ring

The 1,2-dihydropyridine ring exhibits redox and cyclization tendencies:

Reaction Type Reagents/Conditions Products Key Observations
Oxidation DDQ, CH₂Cl₂, rt Fully aromatic pyridine derivativeImproves metabolic stability but reduces solubility.
Reduction H₂, Pd/C, EtOHTetrahydropyridine derivativeRarely employed due to ring instability.
Cycloaddition DMAD, toluene, Δ Fused polycyclic systems (e.g., indazoles)Utilizes the enamine system for Diels-Alder reactions.

Side Reactions and By-Product Formation

Competing pathways under non-optimized conditions:

  • Hydrolysis of Iodine : Prolonged exposure to aqueous bases (e.g., NaOH) leads to 5-hydroxy by-products.

  • Ring Oxidation : Uncontrolled aerobic conditions may over-oxidize the dihydropyridine core .

  • Ester Hydrolysis : Acidic/basic conditions can revert esters to carboxylic acids .

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via a two-step SNAr mechanism, with deprotonation at position 6 accelerating iodine displacement.

  • Cross-Couplings : Oxidative addition of Pd⁰ to the C–I bond is rate-determining, followed by transmetalation and reductive elimination .

  • Decarboxylation : Radical pathways dominate under thermal conditions, with CuO acting as a single-electron oxidant .

Scientific Research Applications

6-(4-Chlorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(4-Chlorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 4-Cl, 5-I ~374.5 Not reported Iodine enhances polarizability; Cl para position optimizes steric/electronic balance
6-(2-Fluorophenyl)-5-iodo analog (BT69150) 2-F, 5-I 359.09 Not reported Ortho-F reduces steric hindrance
1-(4-Fluorophenyl)-6-methyl analog 4-F, 6-Me ~275 (estimated) Not reported Methyl simplifies synthesis
Thienothiophene-containing compound () Complex fused rings 485 287–289 Sulfur-rich π-system; cyano group

Research Implications

  • Iodine’s Role: The target compound’s iodine atom may facilitate crystallographic studies (e.g., via anomalous scattering) using programs like SHELXL .
  • Halogen Effects : Chlorine’s para position balances electronic withdrawal and steric effects, whereas fluorine analogs prioritize metabolic stability.

Biological Activity

6-(4-Chlorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a dihydropyridine ring, a carboxylic acid functional group, and halogen substituents, which may influence its pharmacological properties.

  • Molecular Formula : C₁₂H₇ClINO₃
  • Molecular Weight : 375.54 g/mol
  • CAS Number : 1708268-91-0

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, compounds with structural similarities demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Cytotoxic Effects : In vitro studies have reported that certain derivatives exhibit cytotoxicity against human tumor cell lines. For example, some analogs were found to be significantly more active than doxorubicin against colon carcinoma cell lines .
  • Pharmacological Potential : The compound's ability to interact with various biological targets suggests its potential in drug discovery and development. Interaction studies indicate favorable binding affinities with several enzymes and receptors .

Study on Cytotoxic Activity

A study evaluated a series of 1,4,6-trisubstituted derivatives of dihydropyridine for their cytotoxic effects against three human tumor cell lines. Among these, one analog showed a cytotoxicity profile that was 2.5 times more potent than doxorubicin against the HT29 colon carcinoma line . This highlights the therapeutic potential of compounds related to this compound.

Antimicrobial Profile Assessment

Another investigation assessed the antimicrobial activity of various derivatives against common pathogens. The most active compound exhibited an antimicrobial profile comparable to that of ampicillin and demonstrated significant antifungal activity as well .

Synthesis and Modification

The synthesis of this compound can be achieved through various synthetic routes that allow for modifications to enhance biological activity. These synthetic strategies are crucial for optimizing the pharmacological properties of the compound .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
Methyl 5-Iodo-2-Oxo-1,2-Dihydropyridine-3-CarboxylateMethyl ester instead of carboxylic acidDifferent solubility and reactivity
6-Chloro-2-Oxo-1,2-Dihydropyridine-4-Carboxylic AcidDifferent position of chlorineMay exhibit different biological activities
5-Chloro-6-Oxo-1,6-Dihydropyridine-2-Carboxylic AcidVariation in position of functional groupsDistinct pharmacological profiles

Q & A

Q. How to address discrepancies in reported crystallographic data for analogous compounds?

  • Methodological Answer : Conflicting unit cell parameters may arise from polymorphism. Re-crystallization in alternative solvents (e.g., DMF/ethanol vs. acetonitrile) and variable-temperature XRD resolve polymorphic forms. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., halogen∙∙∙π contacts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.